3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene

Catalog No.
S15841530
CAS No.
M.F
C12H4Br2S4
M. Wt
436.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene

Product Name

3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene

IUPAC Name

6-bromo-5-(6-bromothieno[3,2-b]thiophen-5-yl)thieno[3,2-b]thiophene

Molecular Formula

C12H4Br2S4

Molecular Weight

436.2 g/mol

InChI

InChI=1S/C12H4Br2S4/c13-7-9-5(1-3-15-9)17-11(7)12-8(14)10-6(18-12)2-4-16-10/h1-4H

InChI Key

WGJQKMHUVAQDRN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC(=C2Br)C3=C(C4=C(S3)C=CS4)Br

3,3'-Dibromo-2,2'-bithiophene is a chemical compound with the molecular formula C8H4Br2S2C_8H_4Br_2S_2 and a molecular weight of 324.06 g/mol. It is classified as a bithiophene derivative and serves as a key intermediate in the synthesis of various semiconducting molecules, oligothiophenes, and polymers. This compound is notable for its role in organic electronic applications, particularly in organic field-effect transistors, chemical sensors, and organic solar cells. Its structure consists of two thiophene rings connected by a single bond, with bromine substituents at the 3-position of each thiophene unit .

  • Alkylation and Arylation: The bromine atoms can be substituted with alkyl or aryl groups, enhancing solubility and modifying electronic properties. This substitution can also improve the crystallinity of the resulting materials, which is crucial for optimizing device performance in organic electronics .
  • Cross-Coupling Reactions: The bromine atoms serve as leaving groups in cross-coupling reactions (e.g., Suzuki or Stille reactions), facilitating the formation of more complex organic structures .
  • Dehalogenation: The compound can undergo dehalogenation reactions to yield derivatives with different halogen substituents, impacting their electronic characteristics and reactivity .

While specific biological activity data for 3,3'-Dibromo-2,2'-bithiophene is limited, compounds with similar thiophene structures have been noted for their potential pharmacological properties. Thiophene derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer activities. The unique electronic properties of 3,3'-Dibromo-2,2'-bithiophene may also enable its use in bioelectronic applications or as a sensor material for biological detection .

Several synthesis methods have been developed for 3,3'-Dibromo-2,2'-bithiophene:

  • From Tetrabromobithiophene: A common method involves reducing 3,3',5,5'-tetrabromo-2,2'-bithiophene using zinc powder in an acidic ethanol solution. This approach typically yields high purity products .
  • Cyclization Reactions: Various cyclization methods can be employed to construct the bithiophene backbone from simpler thiophene precursors.
  • Electrophilic Aromatic Substitution: The introduction of bromine can also be achieved through electrophilic aromatic substitution reactions on existing thiophene compounds.

These methods highlight the versatility in synthesizing this compound while allowing modifications to enhance its properties for specific applications.

3,3'-Dibromo-2,2'-bithiophene finds utility in various fields:

  • Organic Electronics: It is a critical building block for materials used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices due to its semiconducting properties.
  • Chemical Sensors: The compound's electronic properties make it suitable for developing sensitive chemical sensors.
  • OLEDs: It serves as an intermediate in synthesizing compounds used in organic light-emitting diodes (OLEDs), where its photophysical properties are advantageous .

Several compounds share structural similarities with 3,3'-Dibromo-2,2'-bithiophene. Here are some notable examples:

Compound NameChemical StructureUnique Features
5,5'-Dibromo-2,2'-bithiopheneSimilar bithiophene structure but different bromination patternExhibits different electronic properties due to bromination at the 5-position
Dithieno[3,2-b:2',3'-d]thiopheneFused thiophene structureEnhanced stability and higher charge mobility compared to linear bithiophenes
Indacenodithieno[3,2-b]thiopheneMore complex fused structureKnown for excellent charge transport properties and stability in OFET applications
Dithieno[3,2-b:2',3'-d]selenopheneIncorporates selenium instead of sulfurOffers unique electronic characteristics due to the different electronegativity of selenium

These compounds illustrate the diversity within thiophene derivatives while highlighting the unique aspects of 3,3'-Dibromo-2,2'-bithiophene that make it particularly useful in electronic applications.

XLogP3

6.6

Hydrogen Bond Acceptor Count

4

Exact Mass

435.75421 g/mol

Monoisotopic Mass

433.75626 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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